molecular formula C22H21N3O4 B11062578 N-[(2E)-2-(acetylamino)-3-phenylprop-2-enoyl]tryptophan

N-[(2E)-2-(acetylamino)-3-phenylprop-2-enoyl]tryptophan

Cat. No.: B11062578
M. Wt: 391.4 g/mol
InChI Key: HIZWOEFMQAVZSD-YBFXNURJSA-N
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Description

Preparation Methods

The synthesis of 2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID can be compared with other similar compounds, such as:

The uniqueness of 2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H21N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-11,13,20,23H,12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/b19-11+

InChI Key

HIZWOEFMQAVZSD-YBFXNURJSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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